Biochemical Binding Affinity for KRASG12D vs. Mutant-Specific and Alternative Pan-RAS Inhibitors
Pan-RAS-IN-1 binds to KRASG12D with a Kd of less than 20 μM as measured by MST, ITC, and NMR assays [1]. In contrast, the mutant-specific KRASG12D inhibitor MRTX1133 exhibits a significantly higher binding affinity with a Kd of approximately 0.2 pM [2], and the alternative pan-RAS inhibitor BI-2852 shows a Kd of 0.74 μM for KRASG12D . This positions Pan-RAS-IN-1 as a distinct tool with lower binding affinity, potentially useful for studying concentration-dependent, multivalent interactions.
| Evidence Dimension | Biochemical Binding Affinity (Kd) for KRASG12D |
|---|---|
| Target Compound Data | Kd < 20 μM |
| Comparator Or Baseline | MRTX1133: Kd ~0.2 pM; BI-2852: Kd 0.74 μM |
| Quantified Difference | >100,000-fold lower affinity vs. MRTX1133; >27-fold lower affinity vs. BI-2852 |
| Conditions | MST, ITC, NMR assays for Pan-RAS-IN-1; SPR for MRTX1133; AlphaScreen for BI-2852 |
Why This Matters
The lower affinity and distinct binding mechanism differentiate Pan-RAS-IN-1 from high-affinity, mutant-specific inhibitors, making it a valuable tool for mechanistic studies of multivalent RAS inhibition.
- [1] Welsch ME, et al. Multivalent Small-Molecule Pan-RAS Inhibitors. Cell. 2017 Feb 23;168(5):878-889.e29. View Source
- [2] Hallin J, et al. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor. Nat Med. 2022;28(10):2058-2066. View Source
